5-HT2A Receptor Binding Affinity: MEM Exhibits >600-Fold Lower Affinity than 2C-I and >800-Fold Lower than 2C-B
MEM demonstrates a Ki of 3,948 nM at the 5-HT2A receptor, which is 803-fold lower affinity than 2C-B (Ki = 4.9 nM) and 1,274-fold lower than 2C-I (Ki = 3.1 nM) [1]. This contrasts sharply with the high-affinity 5-HT2A binding characteristic of most 2C compounds, positioning MEM as a low-affinity 5-HT2A ligand with a distinct pharmacological fingerprint [2].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 3,948 nM |
| Comparator Or Baseline | 2C-B (4.9 nM), 2C-I (3.1 nM), 2C-C (80 nM), 2C-D (26 nM) |
| Quantified Difference | 803-fold lower vs. 2C-B; 1,274-fold lower vs. 2C-I |
| Conditions | Radioligand displacement assays using [3H]DOB-labeled 5-HT2A receptors in rat frontal cortex |
Why This Matters
This low 5-HT2A affinity necessitates careful dose selection and precludes direct substitution with high-affinity 2C analogs in functional studies.
- [1] Ray TS. Psychedelics and the Human Receptorome. PLoS ONE. 2010;5(2):e9019. View Source
- [2] Eshleman AJ, Forster MJ, Wolfrum KM, Johnson RA, Janowsky A, Gatch MB. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines. Psychopharmacology. 2014;231(5):875-888. View Source
